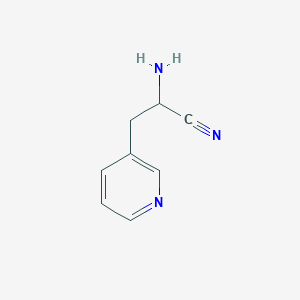

2-Amino-3-(pyridin-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-amino-3-pyridin-3-ylpropanenitrile |

InChI |

InChI=1S/C8H9N3/c9-5-8(10)4-7-2-1-3-11-6-7/h1-3,6,8H,4,10H2 |

InChI Key |

PZJPOQHJIOSAEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC(C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Pyridin 3 Yl Propanenitrile and Analogues

Classical Approaches to α-Aminonitrile Synthesis

Traditional methods for synthesizing α-aminonitriles have been foundational, offering robust and versatile routes to these compounds.

First reported in 1850, the Strecker synthesis is a one-pot, three-component reaction that combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile. mdpi.comwikipedia.org This method remains one of the most effective and widely applied routes for preparing these intermediates. mdpi.com The reaction typically proceeds in two main stages: the formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of a cyanide ion to the imine. wikipedia.orgmasterorganicchemistry.comnrochemistry.com

For the synthesis of pyridyl-containing α-aminonitriles, such as analogues of the target compound, a heteroaromatic aldehyde like 3-pyridinecarboxaldehyde (B140518) serves as the starting material. The general mechanism involves the reaction of the aldehyde with ammonia (B1221849) to form an iminium ion, which is then attacked by cyanide. wikipedia.org Subsequent acidic or basic hydrolysis of the resulting α-aminonitrile can yield an α-amino acid. masterorganicchemistry.com

A common variation utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which can be used in a two-step process. First, the aldehyde reacts with TMSCN, often catalyzed by zinc iodide, to form an α-silyloxynitrile. This intermediate is then reacted with an amine, such as ammonia, in an alcoholic solvent to yield the final α-aminonitrile product. google.com

Table 1: Examples of Strecker Reaction for Pyridyl α-Aminonitrile Synthesis

| Aldehyde | Amine Source | Cyanide Source | Product |

|---|---|---|---|

| 3-Pyridinecarboxaldehyde | Ammonia / NH₄Cl | KCN / HCN | 2-Amino-2-(pyridin-3-yl)acetonitrile |

The formation of the α-aminonitrile structure inherently relies on condensation reactions. The initial step of the Strecker synthesis is the condensation of a carbonyl compound with an amine to form an imine, with the elimination of a water molecule. wikipedia.orgnrochemistry.com This imine formation is a critical step, as the imine is the electrophile that subsequently reacts with the cyanide nucleophile. masterorganicchemistry.com

The construction of pyridine (B92270) rings themselves can be achieved through condensation reactions, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, which combine simpler reactive molecules and amines. acsgcipr.org While these methods build the heterocyclic core, other condensation strategies focus on attaching the amino and nitrile functionalities to a pre-existing pyridyl scaffold. The versatility of nitrile compounds makes them valuable building blocks for a variety of nitrogen-containing heterocyclic compounds through base-induced condensation and transformation processes. researchgate.netrsc.org

Modern Catalytic and Environmentally Benign Synthetic Strategies

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of α-aminonitrile synthesis. These strategies often employ catalysts to enable reactions under milder conditions and with greater control.

Various transition metals have been shown to effectively catalyze the synthesis of α-aminonitriles. These catalysts can function as Lewis acids to activate the reactants, leading to higher yields and shorter reaction times, often at room temperature. researchgate.netorganic-chemistry.org

Palladium: Palladium Lewis acid catalysts can facilitate the three-component Strecker reaction of aldehydes, amines, and TMSCN in good yields. organic-chemistry.orgorganic-chemistry.org

Ruthenium: Ruthenium(III) chloride (RuCl₃) has been used for the oxidative cyanation of tertiary amines to give α-aminonitriles and can also catalyze the one-pot synthesis from aldehydes, amines, and TMSCN. organic-chemistry.orgresearchgate.net

Indium: Indium powder in water has been demonstrated as an efficient and environmentally friendly catalyst for the one-pot, three-component synthesis of α-aminonitriles from a diverse range of amines and aldehydes. nih.gov

These metal-catalyzed reactions are often compatible with a wide range of functional groups, including acid-sensitive heteroaromatic aldehydes. nih.gov

Table 2: Selected Transition Metal Catalysts in α-Aminonitrile Synthesis

| Catalyst | Reactants | Key Features |

|---|---|---|

| Palladium Complex | Aldehydes, Amines, TMSCN | Good yields at room temperature. organic-chemistry.orgorganic-chemistry.org |

| RuCl₃ | Tertiary Amines, NaCN, O₂ | Clean, environmentally benign oxidative cyanation. organic-chemistry.org |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a powerful tool for the asymmetric synthesis of α-aminonitriles. mdpi.comresearchgate.net This approach is particularly important for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.com Chiral organocatalysts activate the imine intermediate, typically through hydrogen bonding, which directs the nucleophilic attack of the cyanide source to one face of the imine, resulting in a specific stereoisomer. mdpi.com

Several classes of organocatalysts have been successfully employed:

Chiral Amides: Recyclable chiral amide-based catalysts have been used to obtain α-aminonitriles in high yields and with excellent enantioselectivity (up to 99% ee). mdpi.com

Guanidines: Chiral bicyclic guanidines have proven to be effective catalysts for the asymmetric Strecker synthesis, particularly for imines bearing an N-benzhydryl substituent. acs.org

These methods provide a direct route to chiral α-aminonitriles, which are precursors to optically pure α-amino acids. acs.org

In line with the principles of green chemistry, synthetic protocols that minimize or eliminate the use of solvents and reduce reaction times are highly desirable. Solvent-free synthesis of α-aminonitriles has been achieved by directly reacting aldehydes, amines, and trimethylsilyl cyanide. organic-chemistry.org This one-step, environmentally friendly procedure can produce nearly quantitative yields in very short reaction times, often under 15 minutes, without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org

The use of water as a solvent, often in conjunction with a catalyst, also represents an environmentally benign approach. For example, β-cyclodextrin has been used as a recyclable catalyst for the Strecker reaction in water under neutral conditions, affording α-aminonitriles in quantitative yields. organic-chemistry.orgorganic-chemistry.org These methods avoid hazardous organic solvents and often simplify the purification process. organic-chemistry.orgorganic-chemistry.org

Table 3: Examples of Environmentally Benign Protocols

| Method | Catalyst | Key Advantages |

|---|---|---|

| Solvent-Free | None required | Rapid reaction, high yields, no solvent waste. organic-chemistry.org |

| Reaction in Water | β-Cyclodextrin | Environmentally benign solvent, recyclable catalyst. organic-chemistry.org |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. The Strecker reaction, a classic MCR, serves as a foundational method for the synthesis of α-aminonitriles and has been adapted for the preparation of 2-Amino-3-(pyridin-3-yl)propanenitrile.

A modified Strecker reaction has been successfully employed for the synthesis of this compound. This one-pot, three-component condensation involves the reaction of 3-pyridinecarboxaldehyde, a cyanide source, and an ammonia source. Specifically, the reaction of 3-pyridinecarboxaldehyde with trimethylsilyl cyanide (TMSCN), ammonium (B1175870) chloride, and ammonia has been reported to yield the target compound as an orange oil with a 44% yield. The structural confirmation of the product was achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J in Hz) | Assignment |

| ¹H | 8.80 | d, J = 2.3 | H2' |

| ¹H | 8.64 | dd, J = 4.8, 1.4 | H6' |

| ¹H | 4.97 | s | CH-CN |

| ¹H | 2.00 | s | NH₂ |

| ¹³C | 150.28 | C2' | |

| ¹³C | 148.24 | C6' | |

| ¹³C | 45.20 | CH-CN |

Note: NMR spectra were recorded in CDCl₃.

Design and Implementation of Domino and Cascade Reactions

Domino and cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring sequentially in a single pot, represent a highly efficient strategy for the rapid construction of complex molecular architectures from simple precursors. While the direct application of a specific domino or cascade reaction sequence for the synthesis of this compound is not extensively detailed in the reviewed literature, the principles of these reactions can be conceptually applied.

For instance, a hypothetical domino reaction could be envisioned starting with a Knoevenagel condensation between 3-pyridinecarboxaldehyde and a compound containing an active methylene (B1212753) group, followed by a Michael addition of a cyanide source and an in-situ reduction or rearrangement to form the desired aminonitrile. Such a sequence would allow for the formation of multiple bonds and stereocenters in a controlled manner, characteristic of cascade processes. The development of such a process would be a significant advancement in the synthesis of β-pyridyl-α-aminonitriles.

Petasis Reaction Analogues Involving Pyridine-Based Amines

The Petasis reaction, or Petasis borono-Mannich reaction, is a versatile MCR that involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org While the classic Petasis reaction does not directly yield an aminonitrile, its principles can be adapted in a multi-step sequence or a modified one-pot protocol.

A conceptual Petasis-type reaction for the synthesis of a precursor to this compound could involve the reaction of a pyridine-based amine, such as 3-aminopyridine, with glyoxylic acid and a suitable boronic acid. The resulting α-amino acid could then be converted to the corresponding aminonitrile through established chemical transformations. However, direct, documented examples of a Petasis reaction analogue that directly yields this compound by incorporating a cyanide source remain an area for future research. The scope of the Petasis reaction is broad and tolerates a variety of functional groups, suggesting that with appropriate design, a novel analogue could be developed for this purpose. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of multi-component reactions, such as the Strecker synthesis of this compound, is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield and selectivity of the desired product.

For the Strecker reaction, various catalysts have been explored to improve yields and shorten reaction times. These include both Lewis acids and organocatalysts. The choice of cyanide source is also critical, with TMSCN often being preferred over alkali metal cyanides due to its better solubility in organic solvents and milder reaction conditions.

Table 2: General Parameters for Optimization of the Strecker Reaction

| Parameter | Variables | Potential Impact |

| Catalyst | Lewis acids (e.g., InCl₃, Sc(OTf)₃), organocatalysts (e.g., thiourea (B124793) derivatives) | Reaction rate, yield, enantioselectivity (for asymmetric variants) |

| Cyanide Source | TMSCN, KCN, NaCN | Reactivity, solubility, safety |

| Ammonia Source | NH₄Cl/NH₃, NH₄OAc | In situ imine formation efficiency |

| Solvent | Aprotic (e.g., CH₂Cl₂, THF), Protic (e.g., EtOH, MeOH), Water | Reactant solubility, reaction rate, side reactions |

| Temperature | -20 °C to reflux | Reaction rate, stability of intermediates and products |

| Reaction Time | 1 hour to 24 hours | Conversion, decomposition of product |

Systematic screening of these parameters would be necessary to identify the optimal conditions for the synthesis of this compound, aiming for a balance between high yield, purity, and operational simplicity.

Purification and Isolation Techniques for Academic Research

The purification and isolation of the target compound, this compound, are critical steps to obtain a product of high purity for subsequent characterization and use in further research. Given its polar nature, attributed to the amino and pyridine functionalities, specific chromatographic and crystallization techniques are employed.

Column Chromatography: A common method for the purification of aminonitriles is silica (B1680970) gel column chromatography. The choice of eluent system is crucial for achieving good separation. For a compound like this compound, a polar mobile phase is typically required. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The polarity of the eluent can be gradually increased to facilitate the elution of the product from the silica gel. For basic compounds, the addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the eluent system can help to prevent peak tailing and improve the separation.

Crystallization: Crystallization is an effective method for obtaining highly pure solid material. If the aminonitrile is a solid, it can be recrystallized from a suitable solvent or a mixture of solvents. The choice of solvent depends on the solubility of the compound at different temperatures. For aminonitriles that are oils at room temperature, conversion to a salt, such as an oxalate (B1200264) or hydrochloride salt, can facilitate purification by crystallization. For instance, the oxalate salt of a similar compound has been purified by crystallization from acetone. This method not only purifies the compound but also provides a stable, crystalline solid that is easier to handle and store. The free base can often be regenerated by treatment of the salt with a base.

Table 3: Common Purification Techniques for Aminonitriles

| Technique | Stationary Phase/Solvent | Key Considerations |

| Column Chromatography | Silica gel | Eluent system polarity needs to be optimized. Addition of a base can improve peak shape for basic compounds. |

| Alumina (basic or neutral) | Can be an alternative to silica gel for basic compounds. | |

| Recrystallization | Various organic solvents (e.g., ethanol, acetone, ethyl acetate) | Choice of solvent is critical for obtaining high purity crystals. |

| Salt Formation and Crystallization | Oxalic acid, HCl | Useful for purifying aminonitriles that are oils or have poor crystallization properties as free bases. |

The selection of the most appropriate purification technique depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture. A combination of these techniques may be necessary to achieve the desired level of purity for academic research purposes.

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Pyridin 3 Yl Propanenitrile

Reactivity of the Alpha-Amino Moiety

The primary amine functionality is a key center for nucleophilic reactions and derivatization, enabling the construction of more complex molecular architectures.

Nucleophilic Characteristics and Derivatization Potential

The alpha-amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to react with a wide range of electrophiles. This reactivity is fundamental to many analytical and synthetic procedures, including the derivatization of amino acids for detection and sequencing. nih.gov Common derivatization agents react with the primary amine to form stable adducts. For instance, isothiocyanates such as phenyl isothiocyanate (PITC) are widely used for N-terminal amino acid sequencing. nih.gov The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate.

| Derivatization Reagent | Reaction Type | Resulting Functional Group | Significance |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Nucleophilic Addition | Phenylthiourea | Used in Edman degradation for peptide sequencing. nih.gov |

| Ortho-phthalaldehyde (OPA) | Condensation | Isoindole derivative (fluorescent) | Enables sensitive detection in chromatography. mdpi.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Nucleophilic Acyl Substitution | Urea derivative (fluorescent) | Provides stable, fluorescent derivatives for quantitative analysis. mdpi.comresearchgate.net |

Transformations Involving Nitrogen-Centric Reactions (e.g., Acylation, Alkylation)

The nucleophilicity of the alpha-amino group is central to nitrogen-centric transformations such as acylation and alkylation.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, readily forms amide bonds. This is a robust and widely used transformation in organic synthesis. For example, reacting 2-Amino-3-(pyridin-3-yl)propanenitrile with acetyl chloride in the presence of a base would yield N-(1-cyano-2-(pyridin-3-yl)ethyl)acetamide. Friedel-Crafts acylation is another powerful method for preparing aryl-keto derivatives. nih.gov

Alkylation: The N-alkylation of amino groups can also be achieved but is often challenging to control, potentially leading to mixtures of mono-, di-, and tri-alkylated products. rsc.org The reaction typically involves treatment with an alkyl halide. The use of specific reagents and controlled conditions, such as reductive amination, can provide better selectivity towards the desired N-alkylated product. libretexts.org

| Reaction | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Acylation | Acid Halide | Acetyl chloride | N-Acyl Amine (Amide) |

| Acylation | Acid Anhydride | Acetic Anhydride | N-Acyl Amine (Amide) |

| Alkylation | Alkyl Halide | Methyl Iodide | Mono-, Di-, or Tri-alkylated Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH₃CN | N-Alkyl Amine |

Reactivity of the Nitrile Functionality

The cyano group (C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond and significant polarity, which makes the carbon atom electrophilic. libretexts.org

Electrophilic Nature and Chemical Transformations of the Cyano Group

The carbon atom of the nitrile group is sp-hybridized and electrophilic due to the high electronegativity of the nitrogen atom. libretexts.org This allows for nucleophilic additions across the triple bond. chemistrysteps.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

Hydrolytic Pathways to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids under either acidic or basic conditions. chemistrysteps.comsavemyexams.com The reaction proceeds via nucleophilic attack of water (in acidic media after protonation of the nitrogen) or hydroxide (B78521) ion (in basic media) on the nitrile carbon. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. The reaction proceeds through a protonated amide intermediate to yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.comstackexchange.com

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. The reaction forms an amide intermediate, which is then further hydrolyzed to a carboxylate salt. Subsequent acidification is required to obtain the carboxylic acid. libretexts.orgchemistrysteps.comstackexchange.com

Under controlled and milder conditions, it is sometimes possible to isolate the amide intermediate, 2-amino-3-(pyridin-3-yl)propanamide. stackexchange.com Biocatalytic methods using enzymes like nitrile hydratases and amidases also provide pathways for nitrile hydrolysis, often under mild conditions. researchgate.net

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-Amino-3-(pyridin-3-yl)propanamide | 2-Amino-3-(pyridin-3-yl)propanoic acid |

| Basic (e.g., NaOH, H₂O, heat), then acid workup | 2-Amino-3-(pyridin-3-yl)propanamide | 2-Amino-3-(pyridin-3-yl)propanoic acid |

| Controlled Hydrolysis (e.g., H₂O₂, base) | - | 2-Amino-3-(pyridin-3-yl)propanamide |

Reductive Transformations to Corresponding Amines

The nitrile group can be reduced to a primary amine, which in the case of this compound would result in the formation of 3-(pyridin-3-yl)propane-1,2-diamine. This transformation is a valuable synthetic tool for introducing an aminomethyl group.

Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.orgchemguide.co.uk

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum. High pressures and temperatures may be required. To suppress the formation of secondary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. chemguide.co.ukcommonorganicchemistry.com

Boranes: Reagents like Borane-tetrahydrofuran complex (BH₃-THF) or Diisopropylaminoborane can also effectively reduce nitriles to amines. commonorganicchemistry.comnih.govorganic-chemistry.org

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. Aqueous workup | Highly reactive, non-selective reducing agent. chemguide.co.uk |

| Hydrogen (H₂) / Raney Nickel | High pressure, elevated temperature, often with NH₃ | Catalytic method; ammonia minimizes secondary amine formation. commonorganicchemistry.com |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | High pressure, elevated temperature | Common catalytic hydrogenation method. commonorganicchemistry.com |

| Borane-THF (BH₃-THF) | THF, heat | A more stable alternative is Borane-dimethylsulfide (BH₃-SMe₂). commonorganicchemistry.com |

Cyclization Reactions Utilizing the Nitrile Group

The structure of this compound, an α-aminonitrile, features a nucleophilic amino group and an electrophilic nitrile group in a 1,2-relationship. This arrangement makes it a versatile precursor for the synthesis of various five-membered heterocyclic systems. arkat-usa.org The entire aminonitrile molecule often becomes incorporated into the new ring system, leveraging the dual reactivity of these adjacent functional groups. arkat-usa.org

The general strategy involves the reaction of the aminonitrile with a bifunctional reagent, leading to the formation of heterocycles such as imidazoles, oxazoles, and their thio-analogs. For instance, treatment with carbon disulfide in the presence of a base can lead to the formation of a 2-thioxoimidazolidine derivative. Similarly, reaction with isothiocyanates can yield substituted 2-iminoimidazolidine-4-thiones. These transformations highlight the utility of α-aminonitriles as key building blocks in heterocyclic synthesis. arkat-usa.org

Below is a table summarizing potential cyclization reactions and the resulting heterocyclic cores that could be synthesized from this compound, based on the known reactivity of α-aminonitriles.

| Reagent | Resulting Heterocyclic Core | General Reaction Type |

|---|---|---|

| Carbon Disulfide (CS₂) | 2-Thioxoimidazolidine | Condensation/Cyclization |

| Phosgene (COCl₂) or equivalent | Imidazolidine-2,4-dione (Hydantoin) | Condensation/Cyclization |

| Isothiocyanates (R-NCS) | Thiohydantoin derivatives | Addition/Cyclization |

| Cyanogen bromide (BrCN) | 2-Aminoimidazole derivative | Addition/Cyclization |

| Carboxylic acids / Anhydrides | Oxazole (B20620) derivatives | Condensation/Cyclization |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on Pyridine Derivatives

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene. The nitrogen atom withdraws electron density from the ring, deactivating it. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) ion, which is even more strongly deactivated.

When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen). Attack at the 2- or 4-position results in an unstable cationic intermediate (a sigma complex) where one of the resonance structures places a positive charge on the electron-deficient nitrogen atom. In contrast, attack at the 3-position ensures that the positive charge in all resonance contributors resides on the carbon atoms, resulting in a more stable intermediate. In this compound, the ring already bears a substituent at a 3-position. The existing aminoalkyl group is typically an activating, ortho-, para-director. However, its influence is counteracted by the strong deactivating effect of the ring nitrogen. Therefore, further electrophilic substitution would be difficult but would be directed primarily to the 5-position.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position. Attack by a nucleophile at these positions generates a negatively charged intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom. This delocalization provides significant stabilization, facilitating the reaction. Attack at the 3-position does not allow for this stabilization, making SNAr at this position much less favorable. Classic examples include the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, readily participating in N-oxidation and quaternization (N-alkylation) reactions.

N-Oxidation: 3-Substituted pyridines can be oxidized to the corresponding pyridine N-oxides using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. The resulting pyridine N-oxides have significantly different electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance, which activates the ring, particularly at the 2- and 4-positions, towards electrophilic substitution.

Quaternization: The pyridine nitrogen can be alkylated by various alkyl halides and other alkylating agents to form quaternary pyridinium salts. The reactivity depends on the nature of the alkylating agent and the substituents on the pyridine ring. For instance, 3-substituted pyridines can be quaternized with reagents like 1-bromoadamantane (B121549) or under acidic conditions with acrylamide. osti.govgoogle.com The formation of these salts modifies the reactivity of the pyridine ring, making it highly susceptible to nucleophilic attack.

| Reagent Class | Example Reagent | Product | Conditions |

|---|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | N-Methylpyridinium salt | Neat or in solvent (e.g., acetonitrile) |

| Bulky Alkyl Halides | 1-Bromoadamantane | N-(1-Adamantyl)pyridinium salt | High temperature, sealed tube osti.gov |

| Activated Alkenes | Acrylamide | N-(2-Carbamoylethyl)pyridinium salt | Acidic conditions (e.g., HCl) google.com |

| Organometallics | Methyl Lithium (MeLi) | N-Methylated species (transient) | Ether or toluene (B28343) solvent nih.gov |

Interplay Between Functional Groups and its Impact on Regioselectivity and Chemoselectivity

The chemical behavior of this compound is dictated by the complex interplay of its three functional groups. This interaction is crucial in determining the selectivity of its reactions.

Basicity and Protonation: The molecule possesses two basic centers: the primary amino group and the pyridine nitrogen. The primary aliphatic amine is generally more basic than the pyridine nitrogen. Consequently, in the presence of a single equivalent of acid, protonation is expected to occur preferentially at the amino group. This would form an ammonium salt, which would significantly decrease the nucleophilicity of the amino group and, through its inductive effect, further deactivate the pyridine ring towards electrophilic attack.

Chemoselectivity in Nucleophilic Reactions: Both nitrogen atoms can act as nucleophiles, leading to potential issues with chemoselectivity, for example, in alkylation reactions. The outcome often depends on the nature of the electrophile and the reaction conditions. A recent study on the N-alkylation of pyridyl-alanine (PAL), a close structural analog, demonstrated that chemoselective alkylation of the pyridine nitrogen is achievable. nih.gov This suggests that it is possible to selectively target the pyridine nitrogen over the primary amine under specific conditions, potentially exploiting differences in nucleophilicity or steric hindrance.

2 Amino 3 Pyridin 3 Yl Propanenitrile As a Versatile Synthon in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of α-aminonitriles, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (after activation), makes them versatile precursors for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Imidazole Derivatives

In principle, the amino group of an aminonitrile can react with a suitable reagent to form an amidine, which can then undergo cyclization. For instance, reaction with a one-carbon synthon like a formylating agent or an orthoester could lead to an N-formyl intermediate. Subsequent intramolecular cyclization, possibly promoted by acid or base, could theoretically yield an aminoimidazole derivative. However, no specific examples starting from 2-Amino-3-(pyridin-3-yl)propanenitrile have been identified.

Formation of Oxazole (B20620) and Isothiazole Frameworks

The synthesis of oxazoles from aminonitriles is not a common transformation. It would likely require a multi-step sequence involving the transformation of the amino and nitrile groups into functionalities suitable for oxazole ring formation.

For the synthesis of isothiazoles, one could envision a reaction involving a sulfur-containing reagent that could react with both the amino and nitrile functionalities, or with intermediates derived from them, to construct the five-membered ring. Again, specific literature precedence for this transformation with the subject compound is lacking.

Preparation of Pyrazole, Pyrimidine (B1678525), and Fused Pyrimidine Derivatives

The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. To utilize this compound, it would need to be converted into a suitable 1,3-dielectrophilic or nucleophilic-electrophilic species.

For pyrimidine synthesis, a common route involves the condensation of a 1,3-dicarbonyl compound with an amidine. The aminonitrile could potentially be converted to an amidine and then reacted with a three-carbon component to form a pyrimidine ring. The synthesis of fused pyrimidines would require further functionalization of the initial pyrimidine ring or the use of a pyridine-containing precursor that already has a suitable framework for annulation.

Access to Other Five- and Six-Membered Heterocyclic Scaffolds

The reactivity of the amino and nitrile groups in this compound could theoretically be exploited to synthesize other heterocyclic systems. For example, reaction with α,β-unsaturated ketones could potentially lead to dihydropyridine (B1217469) derivatives through a Michael addition followed by cyclization. Condensation with dicarbonyl compounds could also be a pathway to various six-membered heterocycles. However, these are speculative pathways without direct literature support for the specific starting material.

Synthesis of Chiral Compounds and Amino Acid Analogues

The synthesis of chiral compounds from this compound would necessitate the use of stereoselective reactions.

Stereoselective Transformations and Control

Achieving stereocontrol in reactions involving this compound would likely involve several strategies:

Asymmetric Synthesis: Starting from achiral precursors, a chiral catalyst or auxiliary could be used to introduce stereocenters in a controlled manner during the formation of the aminonitrile itself or in subsequent transformations.

Resolution: A racemic mixture of this compound could be separated into its constituent enantiomers using chiral resolving agents or through chiral chromatography.

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions.

Hydrolysis of the nitrile group in an enantiomerically pure form of this compound would lead to the corresponding chiral β-amino acid analogue, 3-amino-3-(pyridin-3-yl)propanoic acid. This would be a valuable building block in medicinal chemistry.

Due to the absence of specific research data, it is not possible to provide detailed research findings or data tables related to the use of this compound in the synthesis of the requested compounds.

Derivatization as Precursors for Optically Active α-Amino Acids

Specific, peer-reviewed research detailing the derivatization of this compound to produce optically active α-amino acids is not available in the consulted resources. Standard methods for synthesizing chiral amino acids exist, but their application starting from this specific precursor is not documented.

Role in Advanced Organic Synthesis and as Building Blocks for New Chemical Entities

The role of this compound as a building block in advanced organic synthesis or for the creation of new chemical entities is not substantially covered in the available research. While its structure suggests potential as a synthon, detailed studies, reaction tables, and specific research findings are not present in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Amino 3 Pyridin 3 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Amino-3-(pyridin-3-yl)propanenitrile by providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.6 ppm). chemicalbook.com Protons closer to the nitrogen atom are more deshielded and resonate further downfield. The aliphatic protons of the propanenitrile side chain—the methine (CH) proton alpha to the nitrile and amino groups, and the methylene (B1212753) (CH₂) protons adjacent to the pyridine ring—would appear further upfield. The amino (NH₂) protons often present as a broad signal whose chemical shift can vary depending on solvent and concentration. pdx.edu

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons resonate in the aromatic region (typically δ 120-150 ppm). researchgate.netacs.org The nitrile carbon (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. libretexts.org The aliphatic carbons of the side chain (CH and CH₂) would be found at higher field (further upfield).

Predicted NMR Data for this compound

This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine H-2, H-6 | ¹H NMR | ~8.4 - 8.6 | Most deshielded aromatic protons, adjacent to ring nitrogen. |

| Pyridine H-4, H-5 | ¹H NMR | ~7.2 - 7.8 | Aromatic protons of the pyridine ring. |

| CH (alpha to CN) | ¹H NMR | ~4.0 - 4.5 | Methine proton deshielded by both nitrile and amino groups. |

| CH₂ (benzylic) | ¹H NMR | ~2.8 - 3.2 | Methylene protons adjacent to the pyridine ring. |

| NH₂ | ¹H NMR | Broad, variable | Chemical shift is dependent on solvent, concentration, and temperature. |

| Pyridine C-2, C-6 | ¹³C NMR | ~148 - 152 | Aromatic carbons adjacent to ring nitrogen. |

| Pyridine C-3, C-4, C-5 | ¹³C NMR | ~123 - 140 | Other aromatic carbons of the pyridine ring. |

| C≡N | ¹³C NMR | ~117 - 122 | Characteristic shift for a nitrile carbon. libretexts.org |

| CH (alpha to CN) | ¹³C NMR | ~40 - 50 | Aliphatic methine carbon. |

| CH₂ (benzylic) | ¹³C NMR | ~30 - 40 | Aliphatic methylene carbon. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show cross-peaks connecting the CH proton with the adjacent CH₂ protons, and also between the coupled protons within the pyridine ring system, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon in the aliphatic side chain and the protonated carbons of the pyridine ring. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (like C-3 and the nitrile carbon) and for confirming the connection between the propanenitrile side chain and the pyridine ring. For instance, a correlation between the CH₂ protons and the C-3 carbon of the pyridine ring would definitively establish the substitution pattern. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. The most prominent and diagnostic peak for this compound would be the sharp, intense absorption from the nitrile (C≡N) triple bond stretch, typically appearing around 2260-2220 cm⁻¹. libretexts.orgspectroscopyonline.com The primary amine (NH₂) group would exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com Other expected absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar N-H and C-N bonds give strong IR signals, the more symmetric vibrations of the pyridine ring often produce strong Raman scattering signals. researchgate.net The C≡N stretch is also Raman active. Analysis of the pyridine ring breathing and stretching modes can provide further structural confirmation. acs.orgresearchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium, two bands |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |

| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium to Strong |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₉N₃), the calculated exact mass is 147.0796 g/mol . nih.gov An HRMS measurement confirming this value provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the CH and CH₂ groups is a likely point of cleavage due to the stability of the resulting fragments. Cleavage of the C-C bond adjacent to the amine is a common fragmentation mode for amines. youtube.com

Loss of HCN: Neutral loss of hydrogen cyanide (27 Da) from the nitrile group is a characteristic fragmentation for aminonitriles. nih.gov

Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the CH₂ group would lead to the formation of a stable pyridylmethyl cation or radical, a common pathway for alkyl-substituted aromatic rings. ic.ac.ukwhitman.edu

Analysis of these specific fragment masses in the MS/MS spectrum allows for the piecing together of the molecular structure, confirming the identity and connectivity of the pyridine ring, the amino group, and the nitrile function.

Mechanistic Investigations of Research Applications and Molecular Interactions of 2 Amino 3 Pyridin 3 Yl Propanenitrile Analogues

Elucidation of Organic Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-amino-3-(pyridin-3-yl)propanenitrile and its analogues often involves multi-step reaction sequences, with the Strecker synthesis being a fundamental approach for the formation of the α-aminonitrile core. masterorganicchemistry.com This reaction typically involves the one-pot, three-component condensation of an aldehyde (in this case, a pyridine-3-carboxaldehyde derivative), an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide). masterorganicchemistry.com

The mechanism of the Strecker synthesis commences with the formation of an imine from the reaction of the pyridine-3-carboxaldehyde with ammonia. masterorganicchemistry.com This is followed by the nucleophilic attack of the cyanide ion on the imine carbon, leading to the formation of the α-aminonitrile product. masterorganicchemistry.com The reaction is versatile and can be adapted to produce a wide array of substituted analogues by varying the starting pyridinecarboxaldehyde.

Another relevant synthetic pathway involves the reaction of pyridinium (B92312) salts with C-nucleophiles derived from acetonitrile. This can lead to the formation of various substituted pyridine (B92270) derivatives, which can be further functionalized to yield the desired aminonitrile compounds. researchgate.net The mechanisms in these reactions often involve the formation of ylide intermediates and subsequent intramolecular cyclization or rearrangement steps.

Furthermore, the synthesis of related heterocyclic systems, such as 2-amino-3-cyanopyridines, provides insight into the reactivity and mechanistic pathways that can be relevant to the synthesis of this compound analogues. These syntheses often proceed through condensation reactions of active methylene (B1212753) compounds with various reagents, followed by cyclization. researchgate.net The reaction mechanisms are influenced by the nature of the substituents and the reaction conditions, such as the choice of catalyst and solvent.

Investigation of Molecular Target Interactions (Mechanistic Focus)

Binding Site Analysis and Interaction Modes of Analogues

Analogues of this compound, due to their structural features including a basic amino group, a nitrile group, and an aromatic pyridine ring, have the potential to interact with a variety of biological targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. The amino group can act as a hydrogen bond donor, while the nitrile group and the pyridine nitrogen can act as hydrogen bond acceptors.

Molecular docking studies on related pyridine derivatives have shown that these interactions are crucial for their binding affinity to target proteins. For instance, in the context of enzyme inhibition, the pyridine moiety can orient the molecule within the active site, allowing for specific interactions with key amino acid residues. The specific substitution pattern on the pyridine ring and the stereochemistry of the aminonitrile group can significantly influence the binding mode and affinity.

The following table summarizes the potential interaction modes of this compound analogues with biological targets:

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding (Donor) | Amino group | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrogen Bonding (Acceptor) | Pyridine nitrogen, Nitrile group | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Pyridine ring, Alkyl substituents | Alanine, Valine, Leucine, Isoleucine |

Mechanistic Studies of Enzymatic Modulation by Related Compounds

The nitrile group present in this compound and its analogues is a substrate for a class of enzymes known as nitrile-metabolizing enzymes. researchgate.net These enzymes, such as nitrilases and nitrile hydratases, are involved in the hydrolysis of nitriles to carboxylic acids and amides, respectively. researchgate.netnih.gov The interaction of nitrile-containing compounds with these enzymes can lead to their metabolic transformation, which may be a critical aspect of their biological activity and potential toxicity.

Mechanistically, the enzymatic hydrolysis of nitriles by nitrilases involves a catalytic triad (B1167595) of amino acids (typically Cys-Glu-Lys) in the enzyme's active site. nih.gov The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. This is followed by a series of proton transfer steps, ultimately leading to the cleavage of the carbon-nitrogen triple bond and the formation of a carboxylic acid and ammonia. nih.gov

Pyridine derivatives have also been shown to modulate the activity of various other enzymes. nih.gov The mechanism of modulation can be either through competitive or non-competitive inhibition. In competitive inhibition, the compound binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to an allosteric site, causing a conformational change in the enzyme that reduces its catalytic efficiency.

Receptor Binding Mechanisms (e.g., AMPA Receptor Antagonism for Analogues)

Analogues of this compound share structural similarities with certain neurotransmitters and have been investigated for their potential to interact with neurotransmitter receptors. Of particular interest is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.gov

Competitive AMPA receptor antagonists typically possess a structural motif that mimics the endogenous ligand, glutamate. nih.gov This often includes an acidic group and an amino group. While this compound itself does not have an acidic group, its analogues could be designed to incorporate one, or the nitrile group could potentially be hydrolyzed in vivo to a carboxylic acid.

The mechanism of competitive antagonism at the AMPA receptor involves the binding of the antagonist to the glutamate binding site on the receptor protein. nih.gov This binding event prevents glutamate from activating the receptor, thereby blocking the influx of cations and reducing neuronal excitation. The quinoxaline-2,3-dione scaffold has been a cornerstone in the development of competitive AMPA receptor antagonists. nih.govresearchgate.net

Non-competitive AMPA receptor antagonists, on the other hand, bind to a site on the receptor that is distinct from the glutamate binding site. researchgate.net This allosteric modulation leads to a conformational change in the receptor that prevents ion channel opening, even when glutamate is bound. researchgate.net

Molecular Docking and Dynamics Simulations in Biological Contexts

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to biological macromolecules. plos.orgnih.gov These methods have been applied to study the interactions of various pyridine and nitrile-containing compounds with their protein targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. umsha.ac.ir The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity. For analogues of this compound, docking studies can help identify key interactions with the amino acid residues in the binding site of a target protein, such as an enzyme or a receptor. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. plos.org By simulating the movements of atoms in the system, MD can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanistic details of molecular recognition and for the rational design of more potent and selective analogues.

Mechanistic Aspects of Corrosion Inhibition by Pyridine-Nitrile Compounds

Pyridine and its derivatives, including those containing nitrile groups, have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. researchgate.netresearchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netpeacta.org

The mechanism of corrosion inhibition by these compounds involves several key aspects:

Adsorption: The adsorption of pyridine-nitrile compounds on the metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). peacta.org Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atom of the pyridine ring and the vacant d-orbitals of the metal atoms. The presence of the nitrile group can also contribute to the adsorption process.

Protective Film Formation: The adsorbed inhibitor molecules form a barrier layer on the metal surface, which hinders the diffusion of corrosive species (such as H+ ions and chloride ions) to the metal surface and the diffusion of metal ions from the surface into the solution. researchgate.net

Mixed-Type Inhibition: Potentiodynamic polarization studies have shown that many pyridine derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.org This is achieved by blocking the active sites on the metal surface where these reactions occur.

The following table summarizes the key mechanistic aspects of corrosion inhibition by pyridine-nitrile compounds:

| Mechanistic Aspect | Description |

| Adsorption Isotherm | The adsorption of inhibitor molecules on the metal surface often follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage. researchgate.net |

| Thermodynamics of Adsorption | The spontaneity and nature of the adsorption process can be determined by calculating thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). peacta.org |

| Electrochemical Parameters | Techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to evaluate the inhibition efficiency and to understand the mechanism of inhibition by analyzing parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and charge transfer resistance (Rct). peacta.org |

| Surface Analysis | Techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can be used to visualize the protective film formed on the metal surface and to confirm the presence of the inhibitor molecules. x-mol.net |

Adsorption Mechanisms on Metal Surfaces

The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl) propanenitrile on copper surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes that the adsorption occurs at specific, localized sites on the surface and that a monolayer of the inhibitor is formed.

The adsorption process can be characterized by thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), the standard enthalpy of adsorption (ΔH°ads), and the standard entropy of adsorption (ΔS°ads). These parameters provide insight into the spontaneity and nature of the adsorption process. For the analogue , the negative values of ΔG°ads indicate a spontaneous adsorption process. The magnitude of ΔG°ads can also suggest the type of adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). researchgate.net

Table 1: Thermodynamic Parameters for the Adsorption of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl) propanenitrile on a Copper Surface

| Temperature (K) | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J/mol·K) |

|---|---|---|---|

| 303 | -31.54 | -16.45 | 50.0 |

| 313 | -32.04 | ||

| 323 | -32.54 | ||

| 333 | -33.04 |

Electronic Exchange Processes Between Inhibitor and Surface

The interaction between the inhibitor molecule and the metal surface is not merely a physical process but involves significant electronic exchanges. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these electronic interactions. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

The EHOMO is associated with the electron-donating ability of a molecule; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal. Conversely, the ELUMO represents the ability of the molecule to accept electrons from the metal surface; a lower ELUMO value suggests a greater capacity for electron acceptance. The energy gap, ΔE, is an indicator of the molecule's reactivity; a smaller ΔE generally implies higher reactivity and thus, better inhibition efficiency.

In the case of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl) propanenitrile, DFT calculations reveal the electronic properties that govern its interaction with the copper surface. The molecule can donate electrons from its high-electron-density regions (containing nitrogen and oxygen atoms and aromatic rings) to the metal, and it can also accept electrons from the metal into its unoccupied orbitals, a process known as back-donation. This two-way electron exchange leads to the formation of strong coordinate bonds, resulting in a stable and effective protective layer.

The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can also be calculated and provides a quantitative measure of the electronic interaction. A positive ΔN value indicates electron donation from the inhibitor to the metal.

Table 2: Quantum Chemical Parameters for 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl) propanenitrile

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.23 |

| ELUMO (eV) | -2.87 |

| Energy Gap (ΔE) (eV) | 3.36 |

| Dipole Moment (μ) (Debye) | 5.48 |

| Fraction of Electrons Transferred (ΔN) | 0.87 |

Local reactivity can be further analyzed using Fukui functions, which identify the specific atomic sites within the molecule that are most likely to participate in nucleophilic and electrophilic attacks. For this analogue, the nitrogen and oxygen atoms are identified as the primary sites for interaction with the metal surface. researchgate.net

Future Research Directions and Perspectives

Development of Sustainable and Economical Synthetic Routes for 2-Amino-3-(pyridin-3-yl)propanenitrile

Current synthetic methods for this compound, such as modified Strecker reactions, can involve harsh reagents and generate significant waste, with moderate yields. Future research must prioritize the development of green and cost-effective synthetic strategies. One promising direction is the use of biocatalysis. For instance, enzymes like lipases have been successfully used in solvent-free systems for cyanomethylation reactions of analogous compounds, offering a more environmentally benign pathway. The adoption of one-pot multicomponent reactions (MCRs) represents another key strategy. researchgate.net MCRs enhance atom economy and procedural efficiency by combining multiple reaction steps without isolating intermediates, which saves time, resources, and reduces solvent usage. mdpi.com Furthermore, exploring the use of stable, non-toxic, and reusable catalysts, such as nanostructured diphosphates, could significantly improve the sustainability of the synthesis. researchgate.net

| Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the reaction. | High selectivity, mild reaction conditions, reduced environmental impact. | |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | Improved atom economy, reduced waste, shorter reaction times. | researchgate.net |

| Reusable Catalysts | Employing solid catalysts like nanostructured diphosphates that can be recovered and reused. | Lower cost, simplified purification, environmentally friendly. | researchgate.net |

| Flow Chemistry | Performing synthesis in continuous flow reactors. | Enhanced safety, better heat and mass transfer, potential for easier scale-up. |

Discovery of Novel Reactivity and Transformation Pathways

This compound possesses multiple reactive sites—the amino group, the nitrile group, and the pyridine (B92270) ring—making it a versatile precursor for a wide range of heterocyclic compounds. researchgate.net Future research should focus on uncovering novel reaction pathways to exploit this inherent reactivity. The compound is an important intermediate for synthesizing diverse and useful heterocyclic systems. researchgate.net For example, exploring its participation in novel cycloaddition and condensation reactions could lead to the formation of complex polycyclic structures with unique properties. researchgate.net The development of new multicomponent reactions centered around this scaffold is another promising area. researchgate.netresearchgate.net Investigating its behavior under various catalytic conditions, including photoredox and electrochemical catalysis, could unlock unprecedented transformations and provide access to previously inaccessible molecular architectures.

| Reaction Type | Potential Products | Significance | Reference |

|---|---|---|---|

| Novel Cyclizations | Fused heterocyclic systems (e.g., indolizines, quinoliziniums). | Access to complex scaffolds for drug discovery and materials science. | researchgate.net |

| Multicomponent Reactions | Highly functionalized pyridines and other heterocycles. | Efficient construction of molecular complexity from simple precursors. | researchgate.net |

| Michael Addition | Substituted 5-oxonitriles and pyrrolines. | Synthesis of precursors for non-proteinogenic α-amino acids. | mdpi.com |

| Electrophilic/Nucleophilic Additions | Derivatives with modified amino or nitrile groups. | Fine-tuning of electronic and steric properties for specific applications. | libretexts.org |

Rational Design of Derivatives for Specific Research Applications

The structural framework of this compound serves as an excellent starting point for the rational design of derivatives with tailored functionalities. Modifications to the pyridine ring, the amino group, or transformations of the nitrile group can lead to compounds with specific biological activities or material properties. Research has already indicated that aminopyridine derivatives can exhibit antimicrobial and anticancer properties. Future work should focus on systematic structure-activity relationship (SAR) studies to optimize these effects. For instance, derivatives could be designed as selective enzyme inhibitors, such as for the RET receptor tyrosine kinase, or as agonists for specific receptors like the M2 muscarinic receptor, which is a target in Alzheimer's disease research. google.com Furthermore, the incorporation of isotopic labels (e.g., ¹³C, ³H) could produce derivatives useful as probes in metabolic studies or for imaging techniques like Positron Emission Tomography (PET). google.com

| Target Application | Design Strategy | Potential Impact | Reference |

|---|---|---|---|

| Antimicrobial Agents | Modification of the pyridine core and amino substituent to enhance activity against Gram-positive and Gram-negative bacteria. | Development of new antibiotics to combat resistant strains. | researchgate.net |

| Anticancer Therapeutics | Structural alterations to induce apoptosis and arrest the cell cycle in cancer cell lines. | Creation of novel chemotherapeutic agents. | |

| Neuropharmacology | Design of selective M2 muscarinic agonists or RET inhibitors. | Therapeutic agents for neurodegenerative diseases like Alzheimer's and for certain cancers. | google.com |

| Molecular Probes | Incorporation of radioisotopes or fluorescent tags. | Tools for non-invasive imaging and mechanistic studies. | google.com |

Integration of Advanced Computational and Experimental Approaches for Predictive Science

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and development of new chemical entities. nih.gov Future research on this compound and its derivatives will greatly benefit from this integrated approach. Computational methods like Density Functional Theory (DFT) can be employed to predict reaction outcomes, regioselectivity, and the stability of intermediates, thereby guiding the design of more efficient synthetic routes. Molecular docking simulations can predict the binding affinity of newly designed derivatives to biological targets, such as enzymes or receptors, which helps prioritize candidates for synthesis and experimental testing. researchgate.netresearchgate.net This predictive power reduces the time and cost associated with trial-and-error experimentation. The computational predictions must then be validated through rigorous experimental work, including spectroscopic characterization (e.g., NMR, IR) and biological assays, creating a feedback loop that refines the computational models for greater accuracy. researchgate.netnih.gov

| Technique | Objective | Application Example | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict reaction pathways, energetics, and molecular properties. | Calculating HOMO-LUMO gaps to predict regioselectivity in cyclization reactions. | |

| Molecular Docking | Simulate the interaction between a small molecule and a biological target. | Investigating the binding affinity of derivatives towards proteins like dihydrofolate reductase. | researchgate.netresearchgate.net |

| Spectroscopic Analysis (NMR, IR, MS) | Confirm the structure and purity of synthesized compounds. | Validating the structures predicted by computational models and confirming reaction outcomes. | researchgate.netmdpi.com |

| Biological Assays | Evaluate the biological activity of new compounds. | Testing the antimicrobial or anticancer efficacy of rationally designed derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.